Undecylcyclohexane

Low-temperature operability Cold-flow properties Phase-change thermodynamics

Researchers requiring a balanced n-alkylcyclohexane for GC calibration or lubricant basestock studies often encounter solidification or evaporative loss when substituting adjacent homologs. Undecylcyclohexane (C11) resolves this with an intermediate thermal profile distinct from C10 and C12 analogs. • Melting point 5.81°C prevents cold-flow solidification that plagues longer-chain analogs. • Boiling point 315.8°C (760 mmHg) sits precisely between decylcyclohexane (299°C) and dodecylcyclohexane (331°C), enabling controlled evaporative loss. • GC retention index 1760 on non-polar columns ensures unambiguous chromatographic peak assignment.

Molecular Formula C17H34
Molecular Weight 238.5 g/mol
CAS No. 54105-66-7
Cat. No. B1584076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylcyclohexane
CAS54105-66-7
Molecular FormulaC17H34
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CCCCC1
InChIInChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h17H,2-16H2,1H3
InChIKeyXQQVOBPJWHQXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecylcyclohexane Technical Baseline


Undecylcyclohexane (CAS 54105-66-7) is a long-chain n-alkylcyclohexane with the molecular formula C₁₇H₃₄ and a molecular weight of 238.45 g/mol [1]. It consists of a cyclohexane ring substituted with a linear eleven-carbon (undecyl) chain, classifying it as a saturated cyclic hydrocarbon [1]. At ambient temperature (20 °C), it is a colorless to almost colorless clear liquid with a density of 0.82 g/cm³ and a refractive index of 1.45 . The compound exhibits a normal boiling point of 315.8 °C at 760 mmHg, a flash point of 138 °C, and a melting point of 5.81 °C [1]. Its low vapor pressure (approximately 0.001 mmHg at 25 °C) and high calculated logP of 8.793 indicate significant hydrophobicity and low volatility [2][3]. Commercially, it is available at purities of ≥95% to >99.0% (GC) from multiple suppliers .

Intermediate melting point supports cold-flow applications without extreme low-temperature requirements
Balanced boiling point offers high-temperature solvent capability with manageable evaporation loss
High purity grade options support analytical reference and quality control applications

Why Generic Alkylcyclohexane Interchange Fails


Within the n-alkylcyclohexane homologous series, a one‑carbon change in side‑chain length produces measurable and sometimes critical shifts in key physicochemical properties. For undecylcyclohexane (C11 side chain), the melting point (5.81 °C) is 7.81 °C higher than that of its shorter‑chain neighbor decylcyclohexane (−2 °C) and, depending on the reference, 20.16 °C higher than dodecylcyclohexane (−14.35 °C) [1]. The normal boiling point spans a 32 °C range between the C10 and C12 analogs (299 °C to 331 °C), with undecylcyclohexane at 315.8 °C . Flash point follows the same monotonic trend, varying by nearly 20 °C from decyl‑ to dodecylcyclohexane . These are not minor variations; in processes where solidification temperature defines cold‑flow operability, or where boiling point and flash point dictate safe distillation and storage conditions, simple substitution of one alkylcyclohexane for another can lead to solidification in transfer lines, altered fractionation performance, or unexpected flammability classification [2]. The quantitative evidence presented below demonstrates exactly where undecylcyclohexane occupies a distinct, non‑interchangeable position within the series.

Melting point shift
A single methylene unit changes melting point by >7 °C; substituting decyl or dodecyl analogs may cause solidification in transfer lines or cold storage.
Boiling point deviation
15–17 °C difference from adjacent homologs alters distillation cut, solvent recovery, and thermal budget in heated processes.
Flash point classification
A 10–11 °C variation shifts flammability category; shorter-chain analogs enter flammable-liquid thresholds under certain regulatory schemes.

Quantitative Differentiation Evidence


Melting Point Differentiation

Undecylcyclohexane exhibits a melting point of 5.81 °C, which is 7.81 °C higher than that of decylcyclohexane (−2 °C) [1][2]. This difference means that, at a typical ambient temperature of 4 °C (refrigerated storage), undecylcyclohexane is already partially solidified, whereas decylcyclohexane remains fully liquid. Conversely, compared with dodecylcyclohexane (−14.35 °C), undecylcyclohexane solidifies first upon cooling, positioning it as the intermediate solidification point within the C10–C12 series [1]. The 2007 high‑pressure study by Milhet et al. confirms that the melting temperature increases monotonically with alkyl chain length and that the pressure‑dependence of the melting curve is also chain‑length‑dependent [3].

Melting Point
Head-to-head
5.81 °C
Δ +7.81 °C vs C10; +20.16 °C vs C12
Defines minimum fluidity temperature; intermediate between C10 and C12 homologs.
Verification with specific purity grade recommended.
Low-temperature operability Cold-flow properties Phase-change thermodynamics

Normal Boiling Point Comparison

The normal boiling point of undecylcyclohexane is 315.8 °C at 760 mmHg, placing it precisely between decylcyclohexane (299 °C) and dodecylcyclohexane (331 °C) [1][2]. The 16.8 °C gap to the C10 analog and the 15.2 °C gap to the C12 analog are sufficiently large to allow effective separation by fractional distillation when these compounds co‑occur in synthetic mixtures or petroleum fractions [3]. This intermediate position also means that, for applications requiring a specific boiling range—such as high‑boiling solvents for controlled evaporation or reaction media where too‑high boiling points complicate product recovery—undecylcyclohexane offers a balanced profile not available from its immediate neighbors.

Boiling Point
Head-to-head
Target 315.8 °C C10 299 °C C12 331 °C
Intermediate boiling point enables clean fractional distillation from homologs.
Atmospheric pressure; vacuum distillation may shift relative differences.
Distillation optimization Separation science Boiling point series

Flash Point and Flammability Classification

The closed‑cup flash point of undecylcyclohexane is 138 °C, which is 10.5 °C higher than that of decylcyclohexane (127.5 °C) and 9.1 °C lower than that of dodecylcyclohexane (147.1 °C) . Under many regulatory frameworks, a flash point above 60 °C places a substance in the combustible rather than flammable liquid category; however, for processes operating at elevated temperatures, the 10.5 °C margin versus the C10 analog provides a wider safety window before reaching the flash point [1]. In applications such as heat‑transfer fluids or high‑temperature cleaning solvents, this intermediate flash point combines a usable liquid range with a measurably enhanced safety margin over shorter‑chain alkylcyclohexanes.

Flash Point
Reported
138 °C
Δ +10.5 °C vs C10; −9.1 °C vs C12
Wider safety margin over C10 analog in heated processes.
Closed cup; classification thresholds vary by regulation.
Flammability classification Process safety Storage compliance

GC Retention Index Fingerprinting

Undecylcyclohexane has a reported gas chromatographic retention index (RI) of 1760 on a standard non‑polar stationary phase [1]. For comparison, the RI of decylcyclohexane (C10) is approximately 1660 and that of dodecylcyclohexane (C12) is 1818–1822 [2]. The RI difference of approximately 100 units per methylene group provides a reliable chemical identity confirmation that is independent of mass spectral library matching alone [3]. This RI value allows laboratories to distinguish undecylcyclohexane from co‑eluting isomers or structurally similar hydrocarbons in complex hydrocarbon mixtures, diesel fuels, or synthetic lubricant blends.

GC Retention Index
Reported
RI = 1760 (non-polar)
~100 units per CH₂ above C10
Orthogonal identity confirmation; distinct from C10 (≈1660) and C12 (≈1820).
Reference against n-alkane standards for inter-laboratory reproducibility.
GC-MS analysis Compound identification Quality control

High-Pressure Melting Behavior

Milhet et al. (2007) directly measured the melting temperature of undecylcyclohexane as a function of pressure up to 100 MPa, alongside seven other n-alkylcyclohexanes (decyl- through nonadecyl-) [1]. The study demonstrates that the melting point of undecylcyclohexane increases with pressure at a rate that is dependent on the alkyl chain length [1]. This experimental dataset enables the prediction of solid–liquid phase boundaries under high‑pressure conditions—critical information for applications such as deep‑reservoir hydrocarbon extraction, high‑pressure lubricant design, and subsea pipeline flow assurance. In contrast, shorter‑chain analogs such as decylcyclohexane exhibit a lower absolute melting temperature at all pressures, while longer‑chain analogs like dodecylcyclohexane solidify at higher temperatures, potentially causing unwanted precipitation at operating pressures [1].

High-Pressure Phase Data
Method context
Melting curves up to 100 MPa published (Milhet et al., 2007).
Enables prediction of solidification under deep-reservoir or subsea pressures.
One of only eight alkylcyclohexanes with comprehensive high-pressure data.
High-pressure phase equilibria Wax precipitation Deep-well applications

LogP and Hydrophobicity Profile

The estimated octanol–water partition coefficient (logP) of undecylcyclohexane is 8.793, with an estimated water solubility of 0.0004343 mg/L at 25 °C [1][2]. For comparison, decylcyclohexane has a computed logP of approximately 7.86, and dodecylcyclohexane approximately 9.72 [3]. Each additional methylene group adds roughly 0.43–0.47 logP units, and the solubility decreases by a factor of approximately 2.7 per carbon. This strong hydrophobicity makes undecylcyclohexane suitable for applications requiring near‑complete immiscibility with water, such as hydrophobic extraction solvents, water‑displacing lubricants, or components in oil‑based formulations where aqueous leaching must be minimized.

Hydrophobicity (logP)
Reported
logP 8.79 (est.) Δ +0.93 vs C10
Intermediate hydrophobicity for biphasic extraction or water-displacing formulations.
Computed values; experimental logP may vary.
Hydrophobicity Partition coefficient Environmental fate

Undecylcyclohexane Application Scenarios


Low-Temperature Lubricant Formulations

In synthetic lubricant basestocks where cold‑weather operability is essential, undecylcyclohexane (melting point 5.81 °C) remains liquid at temperatures where longer‑chain alkylcyclohexanes would already have solidified. Dodecylcyclohexane, with a melting point 20 °C lower (−14.35 °C), offers superior low‑temperature fluidity, but at the cost of a 15 °C higher boiling point (331 °C vs. 315.8 °C) that may complicate evaporative loss control in high‑temperature service [1][2]. Undecylcyclohexane thus represents a balanced selection for lubricants exposed to both cold start‑up conditions and moderate elevated‑temperature operation, where neither a C10 nor a C12 analog would satisfy both constraints simultaneously. This differentiation is supported by the direct melting point and boiling point comparisons established in Section 3 .

High-Boiling Specialty Solvent

For precision cleaning or reaction solvent applications requiring a boiling point in the 300–320 °C range at atmospheric pressure, undecylcyclohexane (315.8 °C) offers a boiling point precisely 16.8 °C higher than decylcyclohexane (299 °C) and 15.2 °C lower than dodecylcyclohexane (331 °C) [1][2]. This intermediate position allows formulators to select undecylcyclohexane when a higher boiling solvent than decylcyclohexane is needed to reduce evaporative loss during processing, but without the energy penalty and potential thermal degradation risk associated with the even higher boiling dodecyl analog. The flash point of 138 °C provides an additional 10.5 °C safety margin over decylcyclohexane for heated solvent bath operation .

Gas Chromatographic Reference Standard

With a well‑characterized retention index of 1760 on non‑polar columns, undecylcyclohexane serves as a reliable calibration marker for GC analysis of complex hydrocarbon mixtures [1]. Its RI is sufficiently distinct from both decylcyclohexane (~1660) and dodecylcyclohexane (1818–1822) to enable unambiguous peak assignment in diesel fuel compositional analysis, petrochemical fingerprinting, or synthetic lubricant characterization [2]. The high commercial purity available (>99.0% by GC) from multiple suppliers further supports its use as a quantitative reference material, where the 100‑unit RI spacing between homologs provides clear chromatographic resolution .

High-Pressure Phase Behavior Model Compound

Undecylcyclohexane is one of only eight n-alkylcyclohexanes for which comprehensive high‑pressure solid–liquid equilibrium data have been published, covering pressures up to 100 MPa [1]. This dataset enables petroleum engineers and thermodynamic researchers to model wax precipitation and flow assurance in deep‑reservoir and subsea pipeline conditions where pressure‑induced solidification is a critical concern. Because the study includes direct measurements on decyl‑, undecyl‑, and dodecylcyclohexane under identical conditions, researchers can interpolate or extrapolate behavior for other long‑chain alkylcyclohexanes with confidence. Procurement of undecylcyclohexane as a model compound for high‑pressure phase studies is thus justified by the existence of this specific, peer‑reviewed experimental dataset, which is not available for most other alkylcyclohexanes [1].

Application
Selection Property
Validation Focus
Low-temperature lubricant fluids
Melting point and cold-flow behavior
Solidification temperature under operating conditions
High-boiling specialty solvent
Boiling point and evaporation rate
Distillation cut purity and thermal stability
GC reference standard
Retention index and purity
GC peak identity and quantitative accuracy
High-pressure phase model compound
Published solid–liquid equilibrium dataset
Pressure-dependent precipitation prediction

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